molecular formula C18H30O4 B12542018 11-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid CAS No. 868364-08-3

11-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid

Cat. No.: B12542018
CAS No.: 868364-08-3
M. Wt: 310.4 g/mol
InChI Key: YGVOVNRRWKWPDO-UHFFFAOYSA-N
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Description

11-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid is a complex organic compound with the molecular formula C18H30O4 and a molecular weight of 310.428 g/mol . This compound is characterized by the presence of oxirane (epoxide) rings and a long aliphatic chain with a double bond, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid typically involves the epoxidation of unsaturated fatty acids or their derivatives. One common method is the epoxidation of 9-undecenoic acid using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selective epoxidation of the double bond.

Industrial Production Methods

Industrial production of this compound may involve the use of more scalable and cost-effective methods, such as the use of hydrogen peroxide and formic acid as the epoxidizing agents. This method is advantageous due to its relatively mild reaction conditions and high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

11-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

11-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 11-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid involves the reactivity of its epoxide rings. These rings can interact with various molecular targets, including enzymes and nucleic acids, leading to the formation of covalent bonds and subsequent biological effects. The compound’s ability to undergo nucleophilic attack makes it a versatile agent in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    9-Undecenoic acid: A precursor in the synthesis of 11-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid.

    Epoxidized fatty acids: Similar in structure but may have different chain lengths and degrees of unsaturation.

    Glycerol tris(8-[3-({3-[(3-ethyloxiran-2-yl)methyl]oxiran-2-yl}methyl)oxiran-2-yl]octanoate): A compound with multiple epoxide rings and similar reactivity.

Uniqueness

This compound is unique due to its specific structure, which combines a long aliphatic chain with two epoxide rings. This combination provides a balance of hydrophobic and reactive properties, making it suitable for diverse applications in chemistry, biology, and industry .

Properties

CAS No.

868364-08-3

Molecular Formula

C18H30O4

Molecular Weight

310.4 g/mol

IUPAC Name

11-[3-[(3-ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid

InChI

InChI=1S/C18H30O4/c1-2-14-16(21-14)13-17-15(22-17)11-9-7-5-3-4-6-8-10-12-18(19)20/h7,9,14-17H,2-6,8,10-13H2,1H3,(H,19,20)

InChI Key

YGVOVNRRWKWPDO-UHFFFAOYSA-N

Canonical SMILES

CCC1C(O1)CC2C(O2)CC=CCCCCCCCC(=O)O

Origin of Product

United States

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